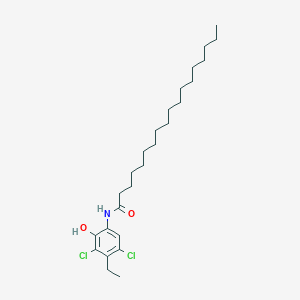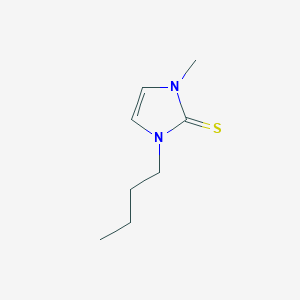![molecular formula C3F6O3S B14306340 Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride CAS No. 117222-20-5](/img/structure/B14306340.png)
Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride is a chemical compound with the molecular formula C3HF5O2S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride involves several steps. One common method includes the reaction of trifluoroethenyl fluoride with methanesulfonyl fluoride under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide.
Substitution: Nucleophilic substitution reactions are common, where the fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfonamides
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, especially in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including ion exchange membranes.
Wirkmechanismus
The mechanism of action of difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanesulfonyl fluoride
- Trifluoromethanesulfonyl fluoride
- Difluoromethanesulfonyl fluoride
Uniqueness
Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride stands out due to its unique combination of fluorine atoms and sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity .
Eigenschaften
CAS-Nummer |
117222-20-5 |
|---|---|
Molekularformel |
C3F6O3S |
Molekulargewicht |
230.09 g/mol |
IUPAC-Name |
difluoro(1,2,2-trifluoroethenoxy)methanesulfonyl fluoride |
InChI |
InChI=1S/C3F6O3S/c4-1(5)2(6)12-3(7,8)13(9,10)11 |
InChI-Schlüssel |
UFGOPQHLJHAKHM-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(F)F)(OC(F)(F)S(=O)(=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)

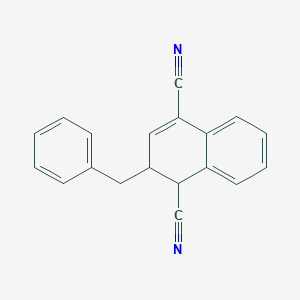
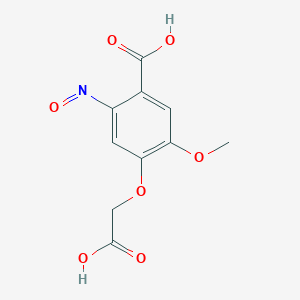
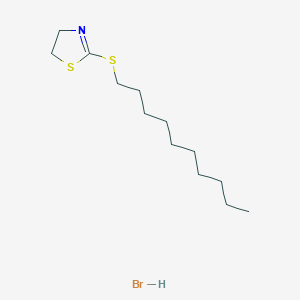
![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
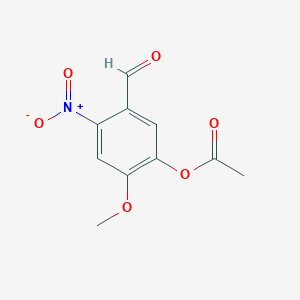
![2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B14306305.png)

![10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl-](/img/structure/B14306323.png)
![Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14306330.png)
![1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14306337.png)
